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molecular formula C12H17FN2O2S B3043320 1-[(4-Ethylsulfonyl-2-fluoro)phenyl]piperazine CAS No. 845617-58-5

1-[(4-Ethylsulfonyl-2-fluoro)phenyl]piperazine

Cat. No. B3043320
M. Wt: 272.34 g/mol
InChI Key: ZGXFBHQTAPXKIK-UHFFFAOYSA-N
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Patent
US07605163B2

Procedure details

To 2.0 mmol 4-ethanesulfonyl-1,2-difluoro-benzene in 5 ml N,N-dimethylacetamide was added 5.6 mmol piperazine and the mixture was heated at 80° C. for 45 min. The mixture was then concentrated in vacuo to afford the title compound. MS (m/e): 273.0 (M+H+, 100%)
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
5.6 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([S:3]([C:6]1[CH:11]=[CH:10][C:9](F)=[C:8]([F:13])[CH:7]=1)(=[O:5])=[O:4])[CH3:2].[NH:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1>CN(C)C(=O)C>[CH2:1]([S:3]([C:6]1[CH:11]=[CH:10][C:9]([N:14]2[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]2)=[C:8]([F:13])[CH:7]=1)(=[O:5])=[O:4])[CH3:2]

Inputs

Step One
Name
Quantity
2 mmol
Type
reactant
Smiles
C(C)S(=O)(=O)C1=CC(=C(C=C1)F)F
Name
Quantity
5.6 mmol
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C(C)=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)S(=O)(=O)C1=CC(=C(C=C1)N1CCNCC1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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